2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone
Description
Properties
IUPAC Name |
2-(3-aminophenyl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-3-1-2-10(8-11)9-12(15)14-4-6-16-7-5-14/h1-3,8H,4-7,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWORGBBDXWASDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441757 | |
| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285984-41-0 | |
| Record name | 2-(3-aminophenyl)-1-morpholin-4-yl-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acylation and Cyclization Route
This method involves the reaction of a halo-substituted ethoxyacetyl halide with an aminophenyl derivative, followed by cyclization to form the morpholinone ring.
Step 1: Acylation
The aminophenyl compound (e.g., 3-aminophenyl or 4-aminophenyl derivatives) is reacted with 2-(2-haloethoxy)acetyl halide (such as 2-(2-chloroethoxy)acetyl chloride) in an aprotic solvent like toluene or dichloromethane. The reaction is typically performed with an acid-binding agent to neutralize the released acid.
Step 2: Cyclization
The resulting 2-(2-haloethoxy)-N-(aminophenyl)acetamide intermediate undergoes intramolecular cyclization under basic conditions (e.g., potassium carbonate in acetonitrile) to form the morpholin-3-one ring.
Step 3: Reduction
The nitro group on the aromatic ring is reduced to an amine using catalytic hydrogenation with palladium on carbon in a suitable solvent such as methanol or ethanol.
- High regioselectivity and control over substitution pattern.
- Well-established reaction conditions.
- Use of acyl chlorides can generate corrosive byproducts (HCl).
- Handling of halo-substituted reagents requires care due to toxicity and reactivity.
Oxidation and One-Pot Synthesis Approach
An innovative industrially scalable method avoids hazardous reagents like acyl chlorides and nitration agents by:
Oxidizing 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid using aqueous sodium or calcium hypochlorite catalyzed by TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical).
Reacting the resulting acid with 3-nitroaniline (or 4-nitroaniline) in the presence of phenylboronic acid catalyst to form the corresponding amide.
Performing a one-pot cyclization to the morpholinone ring.
Finally, hydrogenating the nitro group to the amine.
This method is environmentally friendlier, avoids corrosive byproducts, and is suitable for large-scale production.
Detailed Reaction Conditions and Yields
| Step | Reagents & Conditions | Solvent(s) | Catalyst(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of 2-(2-chloroethoxy)ethanol to acid | Sodium or calcium hypochlorite, TEMPO catalyst, pH 8-12, biphasic system, room temperature to mild heating | Dichloromethane, aqueous phase | TEMPO radical | ~71 | Two-phase reaction, extraction with methyl isobutyl ketone; avoids acyl chloride formation |
| Amide formation | 3-nitroaniline + 2-(2-chloroethoxy)acetic acid, phenylboronic acid catalyst, mild heating | Aprotic solvents (e.g., toluene) | Phenylboronic acid | Not specified | Catalyzed amidation improves yield and selectivity |
| Cyclization | Potassium carbonate, acetonitrile, reflux or elevated temperature | Acetonitrile | None | Not specified | Intramolecular ring closure to morpholinone ring |
| Nitro group reduction | Hydrogen gas, Pd/C catalyst, 70-100 °C, 5-10 bar H2 pressure, water or water-alcohol mixture | Water, methanol, ethanol, or mixtures | Pd on activated carbon | High (up to 90%) | Reaction monitored by conversion; product isolated by filtration and extraction |
Research Findings and Industrial Considerations
Catalyst Selection: Palladium on activated carbon is preferred for hydrogenation due to high activity and selectivity, enabling reduction under mild conditions with minimal side reactions.
Solvent Choice: Water or water-rich solvent mixtures (>50% water) are favored for hydrogenation steps to enhance safety, reduce solvent costs, and facilitate catalyst recovery.
Environmental Impact: The oxidation method using hypochlorite and TEMPO avoids the use of hazardous acyl chlorides and nitration reagents, reducing corrosive waste and improving atom economy.
Process Safety: Avoiding nitration steps and corrosive reagents enhances safety, especially for industrial-scale synthesis.
Yield Optimization: The one-pot procedures and catalytic amidation improve overall yields and reduce purification steps.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| Acyl chloride route | Use of 2-(2-chloroethoxy)acetyl chloride, amine acylation, cyclization, hydrogenation | Established chemistry, good control | Corrosive byproducts, hazardous reagents | Moderate, requires safety measures |
| Oxidation + catalytic amidation + one-pot cyclization | Oxidation of alcohol to acid, amidation catalyzed by phenylboronic acid, one-pot cyclization, hydrogenation | Environmentally friendly, avoids corrosive reagents, scalable | Requires catalyst handling, multi-step optimization | High, preferred for industrial scale |
| Direct hydrogenation of nitro intermediate | Hydrogenation of 4-(4-nitrophenyl)morpholin-3-one in aqueous media | Mild conditions, high yield, simple isolation | Requires high-pressure hydrogenation equipment | High, widely used in pharma industry |
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
Positional Isomerism of the Amino Group
Table 2: Impact of Amino Group Position
Key Observations :
Heterocyclic Modifications
Table 3: Morpholine Ring Replacements
Biological Activity
2-(3-Aminophenyl)-1-morpholin-4-yl-ethanone is an organic compound notable for its structural features, including a morpholine ring and an amino group attached to a phenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group facilitates hydrogen bonding with biological macromolecules, while the morpholine ring enhances solubility and bioavailability. These interactions can modulate several biochemical pathways, leading to various observed effects, including:
- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties.
- Anticancer Activity : Research indicates potential applications in cancer therapy through mechanisms that may involve apoptosis induction or cell cycle arrest.
Antimicrobial Properties
Recent studies have highlighted the compound's effectiveness against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating moderate to good antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the table below:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Candida albicans | 16.69 - 78.23 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The following table summarizes the findings from selected case studies:
| Study | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Study A | MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Study B | HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
| Study C | A549 (Lung Cancer) | 15.0 | Inhibition of cell migration |
These results underscore the compound's potential as an anticancer therapeutic agent.
Case Studies
Several case studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's activity against multiple bacterial strains, revealing that it effectively inhibited growth at concentrations lower than many conventional antibiotics.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines demonstrated that the compound could significantly reduce viability, suggesting a mechanism involving apoptosis.
- In Vivo Studies : Animal models have shown promising results, with treated subjects exhibiting reduced tumor sizes compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
